4-Fluoro-3-iodobenzoic acid CAS number and properties
4-Fluoro-3-iodobenzoic acid CAS number and properties
An In-depth Technical Guide to 4-Fluoro-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 4-Fluoro-3-iodobenzoic acid, a key building block in modern medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, synthesis, applications, and safety protocols, presented in a format tailored for scientific and research audiences.
Chemical Identity and Properties
4-Fluoro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzoic acid core, makes it a highly versatile reagent in synthetic chemistry.
Molecular Formula: C₇H₄FIO₂[1][4]
Molecular Weight: 266.01 g/mol [1]
Physicochemical Data
The quantitative properties of 4-Fluoro-3-iodobenzoic acid are summarized in the table below for easy reference and comparison. This data is critical for designing experimental conditions and for computational modeling.
| Property | Value | Source |
| Melting Point | 175-176 °C | |
| Boiling Point | 339.3 °C at 760 mmHg | [1] |
| Density | 2.074 g/cm³ | [1] |
| Flash Point | 159 °C | [1] |
| Vapour Pressure | 3.59E-05 mmHg at 25°C | [1] |
| Appearance | White solid | [1] |
| Purity | ≥96% |
Spectral and Computational Data
| Identifier | Value | Source |
| InChI | 1S/C7H4FIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | [4] |
| InChI Key | IKSOHJRYPQRTLQ-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C=C1C(=O)O)I)F | [4] |
| LogP | 2.12850 | [1] |
Synthesis Methodology
While 4-Fluoro-3-iodobenzoic acid is commercially available, understanding its synthesis is valuable for specialized applications or isotopic labeling studies. Fluorinated benzoic acids are often prepared via the Schiemann reaction, which introduces fluorine to an aromatic ring.[5][6]
General Experimental Protocol: Modified Schiemann Reaction
A plausible synthetic route starting from a suitable aminobenzoic acid precursor is outlined below. This protocol is a generalized representation and may require optimization for specific laboratory conditions.
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Diazotization: 3-Iodo-4-aminobenzoic acid is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C.
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Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium tetrafluoroborate salt, which often precipitates from the solution.
-
Thermal Decomposition (Schiemann Reaction): The isolated and dried diazonium salt is gently heated. Thermal decomposition releases nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the desired 4-Fluoro-3-iodobenzoic acid.
-
Purification: The crude product is then purified, typically through recrystallization from a suitable solvent system, to achieve the desired purity.
Applications in Research and Drug Development
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[7] 4-Fluoro-3-iodobenzoic acid serves as a crucial intermediate in this context.
The presence of both fluorine and iodine atoms offers distinct synthetic advantages. The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular scaffolds.[8][9] The carboxylic acid group provides a handle for forming amides, esters, or other functional groups.[7]
This versatility makes 4-Fluoro-3-iodobenzoic acid a valuable building block for synthesizing:
-
Active Pharmaceutical Ingredients (APIs): It is used in the synthesis of novel therapeutic agents, including those for anti-inflammatory and anti-cancer applications.[9]
-
Agrochemicals: Its derivatives are explored for use in advanced pesticides and herbicides.[1]
-
Advanced Materials: The compound is used in the creation of specialized organic compounds for materials science.[8]
Workflow in Drug Discovery
The following diagram illustrates a typical workflow where 4-Fluoro-3-iodobenzoic acid is utilized as a starting material in a drug discovery pipeline.
Caption: Workflow for Drug Discovery using 4-Fluoro-3-iodobenzoic acid.
Safety and Handling
4-Fluoro-3-iodobenzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.
Signal Word: Danger
Hazard Pictogram:
-
GHS06 (Toxic)
Hazard Statements:
-
H301: Toxic if swallowed.
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[10]
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[11]
-
P321: Specific treatment (see supplemental first aid instruction on this label).
-
P330: Rinse mouth.[11]
-
P405: Store locked up.[10]
-
P501: Dispose of contents/container to an approved waste disposal plant.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]
-
Skin and Body Protection: Wear suitable protective clothing.[12]
-
Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection.[10][12]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
4-Fluoro-3-iodobenzoic acid is a high-value chemical intermediate with significant applications in pharmaceutical research and broader organic synthesis. Its distinct physicochemical properties and reactive functional groups provide chemists with a powerful tool for constructing complex molecules. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing scientific discovery.
References
- 1. Page loading... [guidechem.com]
- 2. abacipharma.com [abacipharma.com]
- 3. 4-Fluoro-3-iodobenzoic acid 403-18-9, China 4-Fluoro-3-iodobenzoic acid 403-18-9 Manufacturers, China 4-Fluoro-3-iodobenzoic acid 403-18-9 Suppliers - J&H Chemical [chemnet.com]
- 4. PubChemLite - 4-fluoro-3-iodobenzoic acid (C7H4FIO2) [pubchemlite.lcsb.uni.lu]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. synquestlabs.com [synquestlabs.com]
